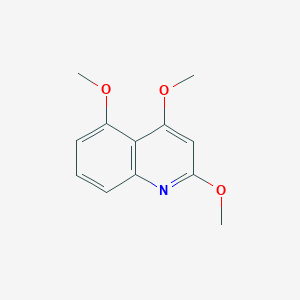
2,4,5-Trimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethoxyquinoline (TMQ) is a heterocyclic compound that has gained attention in the scientific community due to its potential for use in various applications. TMQ is a derivative of quinoline, which is a nitrogen-containing aromatic compound. TMQ has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 2,4,5-Trimethoxyquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trimethoxyquinoline has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2,4,5-Trimethoxyquinoline has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 2,4,5-Trimethoxyquinoline has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
2,4,5-Trimethoxyquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. 2,4,5-Trimethoxyquinoline has also been shown to decrease the production of reactive oxygen species and inhibit lipid peroxidation, indicating its potential as an antioxidant. Additionally, 2,4,5-Trimethoxyquinoline has been shown to decrease the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
2,4,5-Trimethoxyquinoline has several advantages for lab experiments, including its fluorescent properties, its potential as an antitumor agent, and its potential as an antioxidant and anti-inflammatory agent. However, 2,4,5-Trimethoxyquinoline has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 2,4,5-Trimethoxyquinoline. One direction is the development of more efficient and cost-effective synthesis methods for 2,4,5-Trimethoxyquinoline. Another direction is the investigation of 2,4,5-Trimethoxyquinoline as a potential therapy for various diseases, including cancer, inflammation, and oxidative stress. Additionally, the development of 2,4,5-Trimethoxyquinoline derivatives with improved properties and efficacy is an area of future research.
合成法
2,4,5-Trimethoxyquinoline can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pfitzinger reaction involves the condensation of an o-aminophenol and an aldehyde or ketone in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and a strong acid catalyst. The Bischler-Napieralski reaction involves the condensation of an aniline and a β-ketoester in the presence of an acid catalyst. These methods have been used to synthesize 2,4,5-Trimethoxyquinoline with varying yields and purity.
科学的研究の応用
2,4,5-Trimethoxyquinoline has been studied for its potential use in various scientific research applications. It has been investigated as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. 2,4,5-Trimethoxyquinoline has also been studied for its potential as an antitumor agent, with some studies showing promising results in inhibiting tumor growth in vitro and in vivo. Additionally, 2,4,5-Trimethoxyquinoline has been investigated for its potential as an antioxidant and anti-inflammatory agent.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2,4,5-trimethoxyquinoline |
InChI |
InChI=1S/C12H13NO3/c1-14-9-6-4-5-8-12(9)10(15-2)7-11(13-8)16-3/h4-7H,1-3H3 |
InChIキー |
KCZIYFVJTLHOFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=CC(=N2)OC)OC |
正規SMILES |
COC1=CC=CC2=C1C(=CC(=N2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)

![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)

